molecular formula C9H11BrN2O B8449499 N-(3-Bromopropyl)-2-pyridinecarboxamide CAS No. 717138-98-2

N-(3-Bromopropyl)-2-pyridinecarboxamide

Cat. No. B8449499
M. Wt: 243.10 g/mol
InChI Key: ZRJIEHLZHCCHEO-UHFFFAOYSA-N
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Patent
US08329729B2

Procedure details

A mixture of methanesulfonic acid 3-[(pyridine-2-carbonyl)-amino]-propyl ester (Example 57a) (1.96 g) and lithium bromide (3.29 g) in acetone (19 mL) was heated to reflux for 2 h. The reaction mixture was cooled to room temperature, concentrated in vacuo and the residue partitioned between EtOAc/H2O (60 mL, 1:1). The phases were separated and the aqueous phase further extracted with EtOAc (2×25 mL). The combined organics were dried (MgSO4) and concentrated in vacuo to a brown oil which solidified on standing. Purification by silica gel chromatography eluting with 0-100% EtOAc/cyclohexane gives the sub-titled compound (1.5 g) as a white solid.
Name
methanesulfonic acid 3-[(pyridine-2-carbonyl)-amino]-propyl ester
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([NH:9][CH2:10][CH2:11][CH2:12]OS(C)(=O)=O)=[O:8].[Br-:18].[Li+]>CC(C)=O>[Br:18][CH2:12][CH2:11][CH2:10][NH:9][C:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)=[O:8] |f:1.2|

Inputs

Step One
Name
methanesulfonic acid 3-[(pyridine-2-carbonyl)-amino]-propyl ester
Quantity
1.96 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)NCCCOS(=O)(=O)C
Name
Quantity
3.29 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
19 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc/H2O (60 mL, 1:1)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase further extracted with EtOAc (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a brown oil which
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-100% EtOAc/cyclohexane

Outcomes

Product
Name
Type
product
Smiles
BrCCCNC(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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